4-Fluoro-3-propylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-fluoro-3-propylaniline |
InChI |
InChI=1S/C9H12FN/c1-2-3-7-6-8(11)4-5-9(7)10/h4-6H,2-3,11H2,1H3 |
InChI Key |
BMXHHDLEDDFSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 3 Propylaniline
Classical Approaches to Fluoroaniline (B8554772) Synthesis
Traditional methods for preparing fluoroanilines often rely on well-established, sequential reactions. These routes, while sometimes lengthy, are built upon fundamental organic transformations.
Multi-Step Conversions Involving Nitration and Subsequent Reduction
A common and historical approach to synthesizing aromatic amines is through the nitration of an aromatic ring, followed by the reduction of the nitro group. In the context of 4-Fluoro-3-propylaniline, this would conceptually begin with a propyl-substituted fluorobenzene.
The general strategy involves two key transformations:
Nitration: An appropriately substituted precursor, such as 1-fluoro-2-propylbenzene, would undergo electrophilic nitration. This reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. The directing effects of the existing substituents (fluoro and propyl groups) are crucial for achieving the desired regioselectivity, aiming to install the nitro group at the position para to the fluorine atom.
Reduction: The resulting nitro-intermediate, 4-fluoro-3-propylnitrobenzene, is then subjected to reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). A variety of reducing agents can accomplish this transformation, with common choices including metals in acidic media (e.g., iron, tin, or zinc with hydrochloric acid) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. For instance, the reduction of a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine, is effectively carried out using iron powder and ammonium (B1175870) chloride in a solvent mixture. researchgate.net
A similar multi-step synthesis is documented for 4-propylaniline, which starts from n-propylbenzene. chemicalbook.com The process involves nitration followed by reduction, highlighting the robustness of this synthetic sequence. chemicalbook.com
Table 1: Nitration and Reduction Reaction Data
| Reaction Step | Reagents | Key Transformation | Reference |
|---|---|---|---|
| Nitration | Nitric Acid, Sulfuric Acid | Aromatic C-H to C-NO₂ | chemicalbook.com |
| Reduction | Iron, Ammonium Chloride | Aromatic C-NO₂ to C-NH₂ | researchgate.net |
Direct Fluorination Techniques for Aromatic Systems
Direct fluorination of an existing aniline (B41778) derivative, such as 3-propylaniline, presents a more direct but often challenging route. The high reactivity of elemental fluorine and the potential for over-reaction or lack of selectivity necessitate the use of specialized electrophilic fluorinating agents.
Reagents like N-fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations. The synthesis would involve the reaction of the enolate equivalent of a protected aniline precursor with the electrophilic fluorine source. For example, in the synthesis of related fluorinated heterocycles, the enolate of an N-Boc protected keto-proline was successfully fluorinated using NFSI. nih.gov This approach, while powerful, requires careful control of reaction conditions to manage regioselectivity, especially in a molecule with multiple potential reaction sites. The inherent directing properties of the amino and propyl groups on the aniline ring would influence the position of fluorination.
Reductive Amination Strategies for Alkylated Anilines
Reductive amination is a highly versatile method for forming C-N bonds and is a cornerstone in the synthesis of amines. organic-chemistry.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
To synthesize this compound via this method, a conceptual pathway would involve the reaction of 4-fluoro-3-propionaldehyde or a corresponding ketone with an ammonia (B1221849) source. The reaction is facilitated by a suitable reducing agent. A wide array of reducing agents can be used, including various borohydride (B1222165) reagents like sodium triacetoxyborohydride (B8407120) (STAB) or amine-borane complexes. researchgate.net These reagents are favored for their mildness and selectivity, which helps to preserve other functional groups within the molecule. researchgate.net Metal-free protocols using hydrosilanes have also emerged as effective systems for reductive amination. nih.gov
Advanced and Catalytic Synthesis of this compound
Modern synthetic chemistry has seen the development of powerful catalytic methods that often provide more efficient and direct routes to complex molecules, including substituted anilines.
Palladium-Catalyzed Cross-Coupling and Amination Reactions
Palladium-catalyzed reactions are a mainstay of modern organic synthesis. The Buchwald-Hartwig amination reaction, in particular, is a powerful tool for forming aryl-nitrogen bonds. This reaction could be employed to synthesize this compound by coupling an ammonia equivalent with a suitable aryl halide or triflate precursor, such as 1-bromo-4-fluoro-3-propylbenzene. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, and subsequent reductive elimination to yield the desired aniline and regenerate the active catalyst. Such palladium-catalyzed methods have been developed for the synthesis of various complex nitrogen-containing compounds. rsc.org
Copper-Mediated Arylation and Alkylation Procedures
Copper-catalyzed reactions, such as the Ullmann condensation, represent a classical yet continually evolving method for the formation of carbon-nitrogen bonds. This approach could be applied to the synthesis of this compound by reacting an aryl halide (e.g., 1-bromo-4-fluoro-3-propylbenzene) with an amine source in the presence of a copper catalyst.
More recent advancements have led to milder and more efficient copper-mediated amination protocols. These often operate at lower temperatures and with a broader substrate scope compared to traditional Ullmann conditions. Copper catalysts can facilitate the coupling of a wide range of amines and aryl electrophiles. nih.gov For instance, copper has been shown to catalyze the synthesis of complex triazoles, demonstrating its utility in forming N-heterocyclic structures. nih.gov
Table 2: Catalytic Synthesis Approaches
| Catalytic Method | Metal Catalyst | Key Bond Formation | General Precursors | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Aryl C-N | Aryl Halide, Amine | rsc.org |
| Ullmann-type Condensation | Copper | Aryl C-N | Aryl Halide, Amine | nih.gov |
Mentioned Compounds
Novel Approaches for Introducing the Propyl Moiety
The introduction of an n-propyl group onto an aromatic ring, particularly ortho to an amino group, presents a unique synthetic challenge due to the propensity of traditional Friedel-Crafts alkylations to yield isomerized products (e.g., isopropyl) and polysubstitution. Novel methodologies are therefore focused on achieving high regioselectivity and avoiding carbocation rearrangements.
A promising, albeit less conventional, approach for introducing an n-propyl group without rearrangement involves the use of cyclopropane (B1198618) as the alkylating agent in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as hydrogen chloride. stackexchange.comguidechem.com This method proceeds through a mechanism that does not involve a free primary carbocation, thus preventing the typical isomerization to the more stable secondary carbocation that leads to isopropyl-substituted products. stackexchange.com While not specifically documented for 4-fluoroaniline (B128567), this strategy offers a viable pathway to the desired n-propyl isomer.
Another strategy involves a multi-step sequence starting from a precursor like 4-fluoro-3-nitroaniline (B182485). google.com The synthesis of this precursor is well-established, typically involving the nitration of p-fluoroaniline. google.com Subsequent steps would involve the introduction of the propyl group, potentially via a transition metal-catalyzed cross-coupling reaction on a halogenated version of the nitroaniline, followed by the reduction of the nitro group to the desired aniline. While indirect, this route offers better control over regioselectivity.
More recent developments in C-H activation and functionalization offer potential avenues for the direct propylation of 4-fluoroaniline. While specific examples for propylation are scarce, rhodium-catalyzed C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones in water demonstrates the potential for functionalization ortho to the amino group in a sustainable manner. researchgate.net Adapting such methodologies for direct alkylation could represent a significant advancement.
| Method | Description | Potential Advantages | Reference |
| Friedel-Crafts with Cyclopropane | Alkylation of an aromatic ring using cyclopropane and a Lewis acid. | Avoids isomerization to isopropyl-substituted products. | stackexchange.comguidechem.com |
| Multi-step Synthesis via Nitroaniline | Nitration, functionalization (e.g., cross-coupling), and subsequent reduction of the nitro group. | High regiochemical control. | google.com |
| C-H Activation | Direct functionalization of the C-H bond ortho to the amino group using transition metal catalysis. | Atom-economical and potentially more direct route. | researchgate.net |
Stereoselective Synthesis of Chiral Analogs
The synthesis of chiral analogs of this compound, where stereocenters are introduced in the propyl chain or through the creation of more complex cyclic structures, is crucial for applications in medicinal chemistry. This requires precise control over the three-dimensional arrangement of atoms.
Enantioselective Pathways to Fluorinated Aniline Derivatives
Enantioselective methods aim to produce a single enantiomer of a chiral molecule. For fluorinated aniline derivatives, this can be achieved through various catalytic asymmetric reactions. While direct enantioselective propylation of 4-fluoroaniline is not well-documented, general strategies for creating chiral fluorinated building blocks are applicable.
One such strategy involves the enantioselective fluorination of a precursor molecule. For instance, the use of cinchona alkaloid-based catalysts in the fluorination of α-substituted aldehydes can produce chiral β-fluoroamines with high enantiomeric excess. nih.gov A similar approach could be envisioned where a propyl-substituted precursor is asymmetrically fluorinated.
N-Heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For example, NHC-catalyzed intramolecular annulations have been used to create chiral fluoroalkylated benzopyranones and 3-coumaranones with all-carbon quaternary stereocenters. nih.gov Adapting such catalytic systems to reactions involving aniline derivatives could provide access to novel chiral structures.
The development of chiral hypervalent iodine reagents has also opened new avenues for stereoselective transformations. These reagents, often synthesized from aniline derivatives, can catalyze stereoselective oxidations and other functionalizations of ketones and other substrates. cardiff.ac.uk
| Catalyst/Reagent Type | Transformation | Key Features | Reference |
| Modified Cinchona Alkaloids | Enantioselective fluorination | Can be replaced by commercially available primary amines. | nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Intramolecular annulations | Formation of quaternary stereocenters containing fluorine. | nih.gov |
| Chiral Hypervalent Iodine Reagents | Stereoselective α-oxytosylation of ketones | Synthesized from aniline derivatives; controls stereochemistry. | cardiff.ac.uk |
Diastereoselective Synthesis of Advanced Intermediates
Diastereoselective synthesis focuses on controlling the stereochemical outcome when multiple stereocenters are formed in a single reaction. This is particularly relevant for the synthesis of complex, poly-substituted molecules derived from this compound.
Ruthenium-catalyzed reactions of anilines with diazo pyruvates have been shown to produce polysubstituted pyrrolidines with high diastereoselectivity, forming four contiguous stereocenters. acs.org This demonstrates the potential to use aniline derivatives as starting materials for the construction of complex, stereochemically defined heterocyclic systems.
Cascade reactions, where multiple bond-forming events occur in a single pot, are also powerful tools for diastereoselective synthesis. For example, a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Similar strategies could be employed with aniline-derived substrates.
The synthesis of highly substituted tetrahydropyran-4-ones through a tandem Knoevenagel condensation and intramolecular Michael addition also proceeds with high diastereoselectivity. acs.org The principles of this and other diastereoselective transformations can be applied to the design of synthetic routes to advanced intermediates starting from functionalized anilines.
| Reaction Type | Product | Stereochemical Control | Reference |
| Ruthenium-catalyzed Annulation | Polysubstituted pyrrolidines | High diastereoselectivity, four contiguous stereocenters. | acs.org |
| Cascade Double Michael Addition | Functionalized cyclohexanones | Complete diastereoselectivity in most cases. | beilstein-journals.org |
| Tandem Knoevenagel/Michael Reaction | Substituted tetrahydropyran-4-ones | Produces single diastereomers. | acs.org |
Sustainable Synthetic Methodologies and Process Intensification
The chemical industry is increasingly moving towards more sustainable and efficient manufacturing processes. For the synthesis of specialty anilines like this compound, this involves the use of greener reagents, catalysts, and reaction conditions, as well as the implementation of process intensification strategies like continuous flow chemistry.
A key area of development is the use of biocatalysis. Nitroreductase (NR) enzymes, for example, can selectively reduce aromatic nitro groups to anilines under mild, aqueous conditions at room temperature and atmospheric pressure. acs.orgnih.govnih.gov This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and expensive, often toxic, heavy metal catalysts typically used in traditional hydrogenation reactions. acs.orgnih.gov The synthesis of this compound could potentially start from 4-fluoro-3-propyl-1-nitrobenzene, with the final reduction step carried out using a nitroreductase.
Process intensification through continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The use of packed-bed reactors containing immobilized enzymes, such as nitroreductases, allows for the continuous production of anilines. acs.orgnih.govnih.gov This setup enables easy separation of the product and recycling of the biocatalyst and cofactors, leading to a more sustainable and cost-effective process. acs.orgnih.gov
The development of chemoenzymatic processes for the synthesis of aniline-derived amides also highlights a move towards more sustainable practices. rsc.org These one-pot reactions can generate activated species in situ, reducing the number of synthetic steps and the amount of waste generated.
| Methodology | Key Features | Sustainability Benefits | Reference |
| Biocatalytic Nitro-Reduction | Use of nitroreductase enzymes. | Avoids high pressure H₂, heavy metal catalysts; mild conditions. | acs.orgnih.govnih.gov |
| Continuous Flow Synthesis | Immobilized enzymes in packed-bed reactors. | Improved safety, efficiency, scalability; catalyst recycling. | acs.orgnih.govnih.gov |
| Chemoenzymatic One-Pot Reactions | In situ generation of activated intermediates. | Reduced synthetic steps and waste. | rsc.org |
Chemical Reactivity and Transformation Studies of 4 Fluoro 3 Propylaniline
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 4-Fluoro-3-propylaniline, the outcome of such reactions is primarily governed by the powerful directing and activating effects of the amino group.
The regiochemical outcome of EAS reactions on this compound is a consequence of the combined directing effects of the amino, fluoro, and propyl groups. The amino group (-NH₂) is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. rsc.orgwikipedia.org The propyl group (-CH₂CH₂CH₃) is a weak activating group and also an ortho-, para-director, primarily through an inductive effect. libretexts.org Conversely, the fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through a competing, though weaker, resonance effect where its lone pairs are donated to the ring. wikipedia.orglibretexts.org
In this compound, the positions ortho and para to the strongly activating amino group are C5 and C2/C6 respectively. The position para to the amino group (C1) is already substituted with the propyl group. The positions ortho to the amino group are C2 and C6. The fluoro group is at C4, and the propyl group is at C3.
The directing effects of the substituents are summarized in the table below:
Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH₂ | 1 | Strongly Activating | Ortho, Para |
| -CH₂CH₂CH₃ | 3 | Weakly Activating | Ortho, Para |
| -F | 4 | Deactivating | Ortho, Para |
Given that the amino group is the most powerful activating group, it will predominantly control the position of electrophilic attack. The positions ortho to the amino group are C2 and C6. The position para to the amino group is occupied by the fluoro substituent. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent propyl group at C3 might slightly disfavor substitution at C2, potentially leading to a preference for the C6 position.
The rate of electrophilic aromatic substitution is significantly influenced by the nature of the substituents present on the aromatic ring. Activating groups increase the rate of reaction by stabilizing the cationic intermediate (arenium ion), while deactivating groups decrease the rate. wikipedia.org
In this compound, the presence of the strongly activating amino group and the weakly activating propyl group suggests that the molecule will be highly reactive towards electrophiles, likely reacting faster than benzene (B151609) itself. wikipedia.org Although the fluorine atom is deactivating, its effect is likely to be overcome by the powerful activating nature of the amino group.
Kinetic studies on substituted anilines have shown that the formation of the carbon-electrophile bond is often the rate-determining step. cdnsciencepub.comcdnsciencepub.comresearchgate.net The stability of the resulting arenium ion is paramount. For this compound, attack at the positions ortho and para to the amino group allows for resonance stabilization of the positive charge by the nitrogen lone pair, which is a significant stabilizing factor. wikipedia.org
Thermodynamically, the distribution of products is determined by their relative stabilities. While kinetic control often favors the product formed from the most stable intermediate, thermodynamic control can lead to a different product distribution if the reaction is reversible. However, many electrophilic aromatic substitution reactions are irreversible under typical conditions.
The high reactivity of anilines can sometimes lead to challenges such as polysubstitution or oxidation, especially with strong electrophilic reagents or under harsh reaction conditions. scribd.com Research into novel electrophilic reagents aims to achieve milder reaction conditions and greater selectivity. For instance, the use of protected amine functionalities can modulate the reactivity and directing effects.
Recent advancements have seen the development of electrophilic aminating reagents, which allow for the direct introduction of an unprotected amine group. nih.gov While these are typically used to aminate other substrates, the principles behind developing mild and selective reagents are applicable to the functionalization of highly activated anilines like this compound. The use of such tailored reagents could enable precise modifications of the aromatic ring that might be challenging with traditional methods.
Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.org The fluorine atom in this compound can potentially be displaced by a nucleophile, although the reaction is less favorable compared to substrates with strong electron-withdrawing groups in the ortho or para positions.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. total-synthesis.com
For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. This is usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. wikipedia.org In this compound, the amino and propyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. This makes SNAr reactions on this substrate inherently difficult.
However, the high electronegativity of fluorine makes the carbon to which it is attached more electrophilic, which can facilitate the initial nucleophilic attack. total-synthesis.comstackexchange.com Despite being a poor leaving group in Sₙ2 reactions, fluoride (B91410) is an excellent leaving group in SNAr reactions because the cleavage of the C-F bond occurs in the fast, second step of the reaction. masterorganicchemistry.com
The scope of nucleophiles that could potentially react with this compound under forcing conditions might include strong nucleophiles like alkoxides, thiolates, and amines.
The efficiency of SNAr reactions is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the nature of the nucleophile and base play a crucial role. sci-hub.senih.gov
For a substrate like this compound, which is not strongly activated towards SNAr, harsh reaction conditions would likely be necessary. This could include high temperatures and the use of a strong base in a polar aprotic solvent like DMSO or DMF, which can enhance the nucleophilicity of the attacking species. sci-hub.senih.gov
The choice of solvent is critical. Aprotic polar solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus increasing its reactivity. nih.gov The temperature also has a significant impact, with higher temperatures generally leading to faster reaction rates, although this can also promote side reactions. sci-hub.se
The table below summarizes the expected reactivity and influential factors for SNAr on this compound.
Table 2: Factors Influencing SNAr Efficiency on this compound| Factor | Influence on SNAr Efficiency | Rationale |
|---|---|---|
| Substituent Effects | Low | The electron-donating -NH₂ and -C₃H₇ groups deactivate the ring towards nucleophilic attack. |
| Leaving Group | Favorable | Fluorine's high electronegativity activates the carbon for attack, and it is a good leaving group in the fast step of SNAr. masterorganicchemistry.com |
| Nucleophile Strength | High | Strong nucleophiles are required to overcome the deactivated nature of the ring. |
| Solvent | High | Polar aprotic solvents (e.g., DMSO, DMF) are preferred to enhance nucleophilicity. sci-hub.senih.gov |
| Temperature | High | Elevated temperatures are likely necessary to achieve a reasonable reaction rate. sci-hub.se |
Reactivity of the Primary Amino Group
The primary amino group (-NH₂) is the most reactive site on the this compound molecule for many synthetic transformations. Its nucleophilicity allows it to readily participate in reactions such as alkylation, acylation, oxidation, and condensation, making it a versatile handle for the synthesis of more complex derivatives.
The nitrogen atom of the primary amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Alkylation and acylation are fundamental transformations that modify the amino group to form secondary or tertiary amines and amides, respectively.
Alkylation: N-alkylation of anilines can be achieved using various alkylating agents, such as alcohols or alkyl halides. rsc.org The reaction with alcohols, often termed the "borrowing hydrogen" strategy, typically requires a metal catalyst (e.g., ruthenium or iridium complexes) and proceeds at elevated temperatures. rsc.orgnih.govrsc.org This method is considered a green chemical process as it produces water as the only byproduct. rsc.org Alternatively, reaction with alkyl halides like isopropyl bromide or chloride can occur in the presence of a base to neutralize the hydrogen halide formed. google.com The use of phase-transfer catalysts can facilitate this reaction. For anilines, selective N-alkylation can also be performed in the gas phase over acidic zeolite catalysts at high temperatures (250°C to 350°C). google.comgoogle.com The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants. google.com
Acylation: The amino group of this compound readily reacts with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form the corresponding acetamide. libretexts.org This reaction is often performed to protect the amino group, reducing its activating effect and preventing it from participating in unwanted side reactions during subsequent electrophilic aromatic substitution. libretexts.orgpearson.com The resulting amides are typically stable, crystalline solids. libretexts.org Efficient N-acylation can also be achieved using benzotriazolides of protected amino acids in water, sometimes accelerated by microwave irradiation. nih.gov
| Reaction Type | Reagent Class | Example Reagents | Typical Conditions | Product Class |
| N-Alkylation | Alcohols | Benzyl alcohol, Methanol | Ru or Ir catalyst, Base (e.g., KOtBu), 120°C nih.gov | Secondary/Tertiary Amines |
| Alkyl Halides | Isopropyl bromide, Ethyl bromide | Base (e.g., K₂CO₃), Optional Phase-Transfer Catalyst google.comacs.org | Secondary/Tertiary Amines | |
| Zeolite Catalysis | Lower Alkanols (e.g., Methanol) | Acidic Zeolite, 250-350°C, Gas Phase google.com | N-Alkylanilines | |
| N-Acylation | Acylating Agents | Acetic anhydride, Acyl chlorides | Base (e.g., Sodium Acetate), Aqueous or Organic Solvent libretexts.org | Amides (Acetanilides) |
| Activated Esters | Benzotriazolides | Water, Microwave Irradiation or Room Temperature nih.gov | Amides |
Oxidation: The primary amino group of anilines is susceptible to oxidation by various reagents. The initial step in the oxidation of primary aromatic amines is generally the formation of an arylamino radical. acs.org The stability and subsequent reaction pathways of this radical depend on the reaction conditions and the nature of substituents on the aromatic ring. acs.org In the absence of radical scavengers, N-N and N-C coupling reactions can occur. acs.org For instance, oxidation of substituted anilines with reagents like benzimidazolium fluorochromate can lead to the formation of corresponding azo benzenes. arabjchem.org The rate of oxidation is highly influenced by the electronic properties of the ring substituents; electron-donating groups typically increase the reaction rate. arabjchem.org The oxidation potential of substituted anilines has been correlated with the energy of the highest occupied molecular orbital (HOMO). umn.edu The reaction rates are also often strongly dependent on pH. acs.orgacs.org
Reduction: Reduction pathways typically refer to the formation of anilines from more oxidized precursors, most notably aromatic nitro compounds. The conversion of a nitro group to a primary amine is a fundamental reaction in organic synthesis. orgoreview.com This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgyoutube.com Another common and milder method involves the use of metals in acidic media, such as iron in hydrochloric acid (Béchamp reduction). orgoreview.comyoutube.com Other reducing systems include sodium hydrosulfite, tin(II) chloride, and sodium hypophosphite with a Pd/C catalyst. wikipedia.orgrsc.org These methods are generally high-yielding and tolerate a range of other functional groups. rsc.orgrsc.org Therefore, this compound would typically be synthesized via the reduction of a 4-fluoro-1-nitro-3-propylbenzene precursor.
The nucleophilic amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). beilstein-journals.org These imines are valuable intermediates that can undergo subsequent cyclization reactions to generate a wide variety of nitrogen-containing heterocycles. beilstein-journals.orgnih.gov
One of the most well-known cyclization reactions is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov While this compound itself is not a β-arylethylamine, analogous cyclization strategies starting from appropriately functionalized anilines are used to synthesize important heterocyclic scaffolds like carbazoles, indoles, and acridines. acs.org For example, palladium-catalyzed condensation of 2-chloroaniline (B154045) derivatives with 2-bromostyrene (B128962) can lead to precursors for several heterocyclic systems. acs.org
Furthermore, aniline (B41778) derivatives can undergo double-alkylation with dihalides in a sequential SN2-like process to form N-aryl azacycloalkanes, a reaction that can be efficiently promoted by microwave irradiation in an aqueous medium. acs.org
Transformations of the Propyl Side Chain
While less reactive than the amino group, the propyl side chain can also undergo specific chemical transformations, particularly at the benzylic carbon (the carbon atom attached directly to the benzene ring).
Direct functionalization of the C-H bonds of the propyl side chain represents a modern and efficient synthetic strategy. The benzylic C-H bonds are the most susceptible to activation due to the stabilization of any radical or ionic intermediate by the adjacent aromatic ring. libretexts.orglibretexts.org While specific C-H activation studies on this compound are not widely reported, general principles of side-chain functionalization can be applied.
Side-chain engineering has been shown to be critical in developing high-performance conjugated polymers. rsc.org For example, incorporating functional units like pyrene (B120774) or carbazole (B46965) onto the terminal end of an alkyl side chain can significantly influence the electronic and charge transport properties of the resulting materials. rsc.org While this is not direct C-H activation of the parent propyl group, it highlights the importance of side-chain modification. Benzylic C-H bonds can also undergo free-radical halogenation, which introduces a handle for subsequent nucleophilic substitution reactions. themasterchemistry.com
The most prominent reaction of the propyl side chain is its oxidation. When an alkylbenzene is treated with a strong oxidizing agent such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, the entire alkyl chain is oxidized down to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.orgthemasterchemistry.com For this compound, this reaction would convert the propyl group into a carboxylic acid group, yielding 3-amino-2-fluorobenzoic acid (after protection/deprotection of the amine). This transformation is synthetically useful for preparing substituted benzoic acids. libretexts.org
| Reaction Type | Reagent | Conditions | Product |
| Side-Chain Oxidation | Potassium permanganate (KMnO₄) | Hot, acidic or basic solution | Carboxylic Acid |
| Chromic Acid (Jones Reagent) | Acidic solution | Carboxylic Acid |
Cyclization reactions involving the propyl side chain are also conceivable. For example, if the side chain is first functionalized (e.g., via hydroxylation or halogenation at the benzylic position), subsequent intramolecular reaction with the amino group could lead to the formation of a nitrogen-containing heterocyclic ring. Studies have shown that tertiary anilines bearing a vinyl group on a separate, but proximal, ring can undergo complex thermal cyclizations to form large, multi-ring systems. nih.gov Similarly, peptide cyclization can be promoted by genetically encoded unnatural amino acids containing nucleophilic side chains, demonstrating the principle of side-chain-to-tail cyclization. nih.gov
Reaction Mechanism Elucidation
Predicting the reactivity of this compound involves considering the electronic effects of its substituents on the aniline core. The fluorine atom at the 4-position acts as a deactivating group due to its strong electron-withdrawing inductive effect, yet it is also a weak pi-donating group through resonance, directing incoming electrophiles to the ortho and para positions. The propyl group at the 3-position is an ortho, para-directing activating group due to its electron-donating inductive effect. The interplay of these groups, along with the activating amino group, would determine the regioselectivity and rate of its reactions.
Characterization of Reactive Intermediates
Reactive intermediates are transient species that are formed during a chemical reaction. Their direct observation and characterization provide invaluable insight into the reaction mechanism. For reactions involving anilines, common intermediates include carbocations (in electrophilic aromatic substitution) and diazonium ions (in diazotization reactions).
The characterization of such fleeting species often requires specialized techniques like flash photolysis, low-temperature spectroscopy, or mass spectrometry. For example, in the electrophilic substitution of anilines, a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion, is formed. While no specific studies have isolated or characterized the arenium ion intermediate for this compound, its structure can be postulated based on the directing effects of the substituents.
Table 2: Postulated Reactive Intermediates in Reactions of this compound
| Reaction Type | Postulated Intermediate | Method of Characterization (Hypothetical) |
| Electrophilic Aromatic Substitution | Arenium ion (Sigma Complex) | Low-temperature NMR, Computational modeling |
| Diazotization | Aryldiazonium ion | Trapping experiments, Mass spectrometry |
| Oxidation | Radical cation | Electron Paramagnetic Resonance (EPR) spectroscopy |
This table presents theoretically possible intermediates and methods for their study, as specific experimental data for this compound is unavailable.
Advanced Analytical Characterization Techniques for 4 Fluoro 3 Propylaniline and Its Derivatives
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of 4-Fluoro-3-propylaniline. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and molecular weight.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For fluorinated anilines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a 4-fluoro-substituted aniline (B41778), the aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. For instance, in 4-fluoroaniline (B128567), the protons on the aromatic ring appear as distinct multiplets, with coupling constants J(H,H) and J(H,F) providing key structural information. chemicalbook.com The amino (NH₂) protons typically appear as a broad singlet.
¹³C NMR offers insights into the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its electronic environment. The carbon atom bonded to the fluorine atom (C4) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the aromatic ring will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF). These coupling patterns are invaluable for confirming the position of the fluorine substituent. For example, in 4-fluoro-3-nitroaniline (B182485), the carbon signals are well-resolved, allowing for unambiguous assignment. chemicalbook.com
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio. nih.gov It provides a wide chemical shift range, which makes it an excellent probe for studying the local environment of the fluorine atom. huji.ac.il The ¹⁹F chemical shift is particularly sensitive to changes in electron density and can be influenced by factors such as solvent and pH. nih.gov In the context of this compound, the ¹⁹F NMR spectrum would typically show a single resonance, the multiplicity of which would be determined by couplings to adjacent aromatic protons. This technique is also valuable for studying the binding of fluorinated compounds to biological targets. nih.gov
Table 1: Representative NMR Data for Fluoroaniline (B8554772) Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Solvent |
|---|---|---|---|---|
| 4-Fluoroaniline | ¹H | 6.82 (m), 6.59 (m), 3.45 (s, NH₂) | J(A,B)=9.2, J(A,F-19)=9.0, J(B,F-19)=4.7 | CDCl₃ |
| 4-Fluoroaniline | ¹³C | 155.9 (d, ¹JCF=234.3), 143.1 (d, ⁴JCF=1.6), 115.5 (d, ²JCF=22.3), 115.3 (d, ³JCF=7.6) | - | CDCl₃ |
| 4-Fluoro-3-nitroaniline | ¹H | 7.4 (m), 7.1 (t), 6.8 (m), 4.2 (br s, NH₂) | - | DMSO-d₆ |
| 4-Fluoro-3-nitroaniline | ¹³C | 152.9 (d, ¹JCF=246), 138.2 (d, ⁴JCF=3), 133.9 (d, ²JCF=11), 120.3 (d, ²JCF=24), 117.8 (d, ³JCF=7), 115.2 (s) | - | DMSO-d₆ |
Note: Data for 4-Fluoroaniline and 4-Fluoro-3-nitroaniline are presented as illustrative examples. Actual shifts for this compound may vary.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the confident determination of the molecular formula. For this compound (C₉H₁₂FN), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This technique is also essential for identifying and characterizing impurities and degradation products. The mass spectrum of 4-fluoroaniline shows a prominent molecular ion peak at m/z 111. nist.gov
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and propyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).
Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy could provide additional information about the vibrations of the carbon skeleton and the C-F bond. Spectral data for related compounds like 4-fluoro-3-nitroaniline is available. chemicalbook.com
Chromatographic Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would typically be employed. sielc.com In this setup, a non-polar stationary phase is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the analyte is in a single ionic form and to improve peak shape. sielc.com The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be scaled up for preparative separation to isolate pure compounds. sielc.com An HPLC method has been developed for monitoring exposure to the related compound 3-chloro-4-fluoroaniline. researchgate.net
Table 2: Illustrative HPLC Method Parameters for Fluoroaniline Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: These are example conditions and would need to be optimized for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Derivatives
GC is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may be amenable to GC analysis, derivatization is often employed to improve its volatility and chromatographic behavior. nih.gov For instance, the primary amine can be acylated to form a more volatile derivative. nih.gov The choice of column is critical, with capillary columns coated with a variety of stationary phases available to achieve optimal separation. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for confident identification of the compound and any volatile impurities. GC-MS data is available for related compounds like 3-Fluoro-4-morpholinoaniline. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions involving this compound. libretexts.orgresearchgate.net Its simplicity and speed allow chemists to quickly assess the progress of a synthesis by observing the consumption of starting materials and the formation of products. youtube.com
The positions of the spots are visualized, often under UV light, and their retention factors (Rƒ) are calculated. libretexts.org A diminishing spot corresponding to the Rƒ value of the starting material and the appearance of a new spot for the product indicates the reaction's progression. youtube.com This technique is particularly useful for optimizing reaction conditions, such as temperature and reaction time, and for determining the appropriate point for work-up. researchgate.net For aromatic primary amines, specific visualizing agents like cinnamaldehyde (B126680) can be used, which react to produce colored spots, enhancing detection sensitivity. rsc.orgrsc.org
Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction
| Time Point | Starting Material Spot (Rƒ = 0.4) | Product Spot (Rƒ = 0.6) | Observations |
| t = 0 hr | Intense | Not visible | Reaction initiated. |
| t = 2 hr | Moderate | Faint | Product formation has begun. |
| t = 4 hr | Faint | Intense | Significant conversion to product. |
| t = 6 hr | Not visible | Intense | Reaction appears complete. |
Solid-State Structural Elucidation
The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction techniques. This information is fundamental to understanding the material's physical and chemical properties.
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. mdpi.com This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netrsc.org For derivatives of this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.
Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. mdpi.com Structural analysis of related aniline derivatives has shown that substituents on the aromatic ring significantly influence the crystal packing and intermolecular interactions. nih.govresearchgate.net For instance, the presence and position of the fluoro and propyl groups in this compound will dictate the supramolecular architecture of its crystalline form.
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. libretexts.org Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. wikipedia.org This makes it a more convenient method for routine characterization and to confirm that the bulk material has the same crystalline phase as the single crystal studied by SCXRD. libretexts.org
The PXRD pattern is a fingerprint of the crystalline solid. It plots the intensity of diffracted X-rays as a function of the diffraction angle (2θ). libretexts.org The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell. wikipedia.org PXRD is valuable for identifying crystalline phases, determining the degree of crystallinity in a sample, and detecting the presence of impurities. wikipedia.orgresearchgate.net For substituted anilines and their derivatives, PXRD can reveal changes in crystal structure due to different substitution patterns. researchgate.netmdpi.com
Table 2: Representative PXRD Peak Data for a Crystalline Aniline Derivative
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 20.2 | 4.39 | 100 |
| 23.8 | 3.74 | 60 |
| 25.1 | 3.55 | 85 |
| 28.9 | 3.09 | 30 |
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures. ijpsjournal.comsaspublishers.com These techniques offer enhanced sensitivity and specificity, allowing for the separation, identification, and quantification of individual components in a single run. ijpsjournal.com
For the analysis of this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique. nih.gov GC separates volatile compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information that aids in their identification. asdlib.org GC-MS is highly effective for identifying impurities and analyzing reaction byproducts. diva-portal.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another powerful hyphenated technique. nih.gov It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed structural elucidation power of NMR. mdpi.com This is especially valuable for analyzing complex mixtures, such as metabolites of a drug candidate, where isomers might be present. nih.govresearchgate.net The LC-NMR system allows for the direct acquisition of NMR spectra of compounds as they elute from the chromatography column, facilitating unambiguous structure determination of even minor components. nih.govmdpi.com
Theoretical and Computational Investigations of 4 Fluoro 3 Propylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of 4-fluoro-3-propylaniline would be investigated using methods like Density Functional Theory (DFT), a common and reliable approach for aniline (B41778) derivatives. researchgate.netresearchgate.net A functional such as B3LYP combined with a basis set like 6-311++G(d,p) is frequently used to provide a good balance between accuracy and computational cost for optimizing molecular geometry and calculating electronic properties. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, as this is the most electron-rich part of the molecule. researchgate.netnih.gov The LUMO, conversely, would likely be distributed over the aromatic ring. The electron-withdrawing fluorine atom and the electron-donating propyl and amino groups would influence the precise energy levels and distribution of these orbitals. The analysis of FMOs helps in predicting sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Data from HOMO-LUMO Analysis
| Parameter | Expected Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | ~ -5.5 to -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -0.5 to -1.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO, indicating chemical reactivity. | ~ 4.5 to 5.5 eV |
Conformational Analysis and Energetic Stability
The presence of a flexible n-propyl group necessitates a thorough conformational analysis to identify the most stable three-dimensional structures of the molecule. The rotation around the C(aryl)-C(propyl) and C-C bonds of the alkyl chain gives rise to different conformers.
Computational methods can map the potential energy surface by systematically rotating these bonds. researchgate.netdtic.mil Studies on similar molecules like n-propylbenzene have identified multiple stable conformers, typically described by the dihedral angle of the alkyl chain relative to the plane of the benzene (B151609) ring. dtic.milnist.gov For n-propylbenzene, conformers where the propyl chain is perpendicular (anti) or gauche to the ring are often found to be low-energy states. dtic.milnist.gov
For this compound, the energetic stability of each conformer would be calculated to determine the global minimum (the most stable conformation) and the relative energies of other low-energy conformers. These calculations, often performed at a DFT level like B3LYP/6-311++G(d,p), would reveal the most likely shapes the molecule adopts at room temperature. researchgate.net The interplay between steric hindrance involving the propyl group and the adjacent amino group, as well as potential weak intramolecular interactions, would determine the conformational preferences.
Table 2: Illustrative Data from Conformational Analysis
| Conformer | Dihedral Angle (Car-Car-Cα-Cβ) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~90° | 0.00 (Global Minimum) |
| Gauche-1 | ~60° | Calculated Value |
| Gauche-2 | ~120° | Calculated Value |
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Theoretical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with a DFT functional like B3LYP, is a reliable approach for calculating NMR shielding tensors. nih.govrsc.orgresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F). psu.edursc.org These predictions can help assign peaks in an experimental spectrum and confirm the molecular structure, including its conformational state.
IR Spectroscopy: The infrared spectrum of this compound can be simulated by calculating its harmonic vibrational frequencies. These calculations, performed at the same level of theory used for geometry optimization (e.g., DFT B3LYP), yield the positions and intensities of the IR absorption bands. researchgate.netresearchgate.net The predicted frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor. acs.org The simulated spectrum allows for the assignment of specific vibrational modes, such as N-H stretching of the amino group, C-H stretching of the propyl group and aromatic ring, and C-F stretching. youtube.com
Table 3: Illustrative Predicted Spectroscopic Data
| Spectrum | Key Feature | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| IR | N-H asymmetric stretch | ~3500 cm⁻¹ |
| IR | N-H symmetric stretch | ~3400 cm⁻¹ |
| IR | C-F stretch | ~1250 cm⁻¹ |
| ¹³C NMR | C-F carbon | Calculated Value (ppm) |
| ¹⁹F NMR | C-F fluorine | Calculated Value (ppm) |
| ¹H NMR | -NH₂ protons | Calculated Value (ppm) |
Molecular Dynamics Simulations
While quantum chemical calculations focus on individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This provides insight into intermolecular forces and the effects of a solvent. youtube.comyoutube.com
Study of Intermolecular Interactions and Aggregation
MD simulations can reveal how molecules of this compound interact with each other in a liquid or solid state. These interactions are governed by forces such as hydrogen bonding, halogen bonding, and π–π stacking.
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···N bonds with other aniline molecules. bohrium.com
Halogen Bonding: The fluorine atom, being an electronegative halogen, can participate in halogen bonds, acting as a halogen bond acceptor in certain contexts, although it is the weakest of the halogens in this regard. nih.govacs.org
π–π Stacking: The aromatic rings can stack on top of each other, an interaction driven by van der Waals forces. acs.org
Simulations would model the collective behavior of hundreds or thousands of molecules, allowing for the analysis of radial distribution functions to quantify the distances and coordination numbers between different atoms. This analysis would reveal the preferred modes of aggregation and the structure of the substance in its condensed phase. bohrium.com
Solvent Effects on Molecular Behavior and Reactivity
The behavior and reactivity of a molecule can be significantly altered by its solvent environment. nih.gov MD simulations are ideal for studying these effects by explicitly modeling the solvent molecules (e.g., water, methanol, or DMSO) surrounding the this compound solute. acs.orgresearchgate.net
Reaction Mechanism Modeling
Computational chemistry offers powerful tools to model reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimentation alone. nih.gov For a molecule like this compound, such modeling would focus on understanding how it participates in key chemical transformations, such as electrophilic aromatic substitution, C-N bond formation, or oxidation.
The core of reaction mechanism modeling lies in identifying and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration as reactants transform into products. youtube.comyoutube.com Its structure cannot be observed directly due to its ephemeral nature, but it can be computationally located and analyzed. youtube.comyoutube.com
Theoretical chemists use methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. This process involves calculating the energy of the molecular system as bond lengths and angles change, allowing for the location of energy minima (reactants, intermediates, products) and saddle points (transition states). youtube.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor that governs the reaction rate. youtube.com
Table 1: Illustrative Transition State Data for OH-initiated Oxidation of a Fluoroaromatic Compound This table presents representative data from a computational study on a related compound class to illustrate the typical outputs of transition state analysis.
| Reactant Conformer | Method | Activation Energy (kcal/mol) | Key Bond Being Formed | Key Bond Being Broken |
| Conformer A | DFT (B3LYP/6-31G) | 12.5 | C-O | C-H |
| Conformer B | MC-TST | 10.8 | C-O | C-H |
| Conformer C | DFT (B3LYP/6-31G) | 12.9 | C-O | C-H |
Data is hypothetical and illustrative of computational chemistry outputs.
By elucidating the entire reaction pathway, including all intermediates and transition states, chemists can understand regioselectivity (e.g., why a substituent adds to a specific position on the aniline ring) and stereoselectivity, and devise strategies to control reaction outcomes.
Beyond mechanism elucidation, computational models, particularly those based on machine learning (ML), are increasingly used to predict the outcomes of reactions, such as yield or selectivity, without performing the experiment. beilstein-journals.orgyoutube.com These models are trained on large datasets from high-throughput experiments, learning the complex relationships between reactants, reagents, conditions, and the resulting products. beilstein-journals.orgresearchgate.net
For reactions involving aniline derivatives, such as the widely used Buchwald-Hartwig amination, ML models can predict the success or failure of a reaction or even the specific yield. researchgate.net The inputs to these models are numerical representations (descriptors) of the molecules and conditions. For example, a model might learn that a specific combination of a palladium catalyst, a phosphine (B1218219) ligand, and a base is optimal for coupling this compound with an aryl halide. nih.gov
The development of these predictive models involves several key steps:
Data Collection: Gathering a large, high-quality dataset of reactions with known outcomes. researchgate.net
Featurization: Converting molecular structures and reaction conditions into numerical descriptors. This can involve using DFT-calculated properties or simpler topological indices. princeton.edu
Model Training: Using a supervised learning algorithm, such as a random forest or neural network, to build a model that maps the input features to the reaction outcome. nih.gov
Validation: Testing the model's predictive power on a set of reactions not used during training. nih.gov
Table 2: Example of a Machine Learning Model's Predicted vs. Experimental Yields for a C-N Cross-Coupling Reaction This table illustrates the performance of a predictive model for a class of reactions relevant to aniline chemistry, based on published methodologies.
| Reactant Pair | Catalyst/Ligand | Predicted Yield (%) | Experimental Yield (%) | Error (%) |
| Fluoroaniline (B8554772) A + Aryl Bromide X | Pd(OAc)₂ / SPhos | 85 | 88 | -3.4 |
| Fluoroaniline B + Aryl Bromide Y | Pd₂(dba)₃ / XPhos | 62 | 58 | +6.9 |
| Fluoroaniline C + Aryl Bromide Z | Pd(OAc)₂ / RuPhos | 91 | 95 | -4.2 |
| Fluoroaniline D + Aryl Bromide X | Pd₂(dba)₃ / SPhos | 25 | 21 | +19.0 |
Data is representative of ML model performance as described in the literature. researchgate.netprinceton.edu
These models can accelerate the discovery of new reactions and the optimization of existing ones by allowing chemists to screen thousands of potential conditions in silico before entering the lab. beilstein-journals.org
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR is a computational methodology that aims to create a mathematical model correlating the structural or physical properties of a molecule with a specific chemical or material property. nih.govresearchgate.net Unlike reaction modeling, QSPR focuses on predicting the inherent properties of a compound in a static state. nih.gov For this compound, QSPR models could predict properties like boiling point, solubility, or the n-octanol/water partition coefficient (log KOW), which are crucial for process chemistry and material science applications.
A QSPR study involves calculating a set of molecular descriptors for a series of related compounds where the property of interest is known. researchgate.net These descriptors can be:
Electronic: Dipole moment, polarizability, HOMO/LUMO energies. chemrxiv.org
Geometric: Molecular volume, surface area. researchgate.net
Topological: Indices that describe molecular branching and connectivity. researchgate.net
Statistical methods, such as multiple linear regression, are then used to build an equation that relates a selection of these descriptors to the property. mdpi.com For example, a QSPR study on polycyclic aromatic hydrocarbons successfully modeled properties like boiling point and solubility using a combination of electronic and topological descriptors. researchgate.net A similar approach could be applied to a series of substituted anilines to predict the properties of this compound.
Table 3: Illustrative QSPR Model for Predicting n-Octanol/Water Partition Coefficient (log KOW) for Aromatic Amines This table is a representative example of a QSPR study, showing the relationship between calculated descriptors and a key physicochemical property.
| Compound | Molecular Weight | Surface Area (Ų) | Dipole Moment (Debye) | Predicted log KOW |
| Aniline | 93.13 | 128.5 | 1.53 | 0.90 |
| 4-Fluoroaniline (B128567) | 111.11 | 135.2 | 2.99 | 1.15 |
| 3-Propylaniline | 135.21 | 180.1 | 1.45 | 2.81 |
| This compound | 153.19 | 186.8 | 3.15 | 3.05 |
Data is illustrative, based on the principles of QSPR modeling. researchgate.netchemrxiv.org The value for the target compound is a prediction from a hypothetical model.
Such models are valuable for screening large virtual libraries of compounds to identify candidates with desired material properties before undertaking their synthesis and experimental characterization. nist.gov
Applications of 4 Fluoro 3 Propylaniline As a Chemical Intermediate
Precursor in Advanced Organic Synthesis
The presence of an amino group on the aromatic ring allows 4-fluoro-3-propylaniline to serve as a foundational building block for more complex molecules through various nitrogen-based reactions, including diazotization, amidation, and N-alkylation.
The aniline (B41778) moiety is a common precursor for the construction of nitrogen-containing heterocyclic compounds. This compound can be utilized in cyclization reactions to form a variety of fluorinated heterocycles, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. For instance, anilines are key starting materials in the synthesis of quinazolines and related fused heterocyclic systems. A general approach might involve the reaction of the aniline with a dicarbonyl compound or its equivalent, followed by cyclization. While direct examples using this compound are scarce, the synthesis of triazoloquinazolinones has been demonstrated starting from substituted anthranilic acids or isatoic anhydrides, which can be derived from anilines. nih.gov The general strategy involves forming a 2-aminobenzamide (B116534) intermediate, which then undergoes cyclization to create the core heterocyclic structure. nih.gov The fluorine and propyl groups on the this compound backbone would be incorporated into the final heterocyclic scaffold, potentially influencing the molecule's biological activity and physical properties.
Substituted anilines are instrumental in building larger, complex molecular architectures. The amino group of this compound can be transformed into other functional groups, such as an azide (B81097) or a halide via Sandmeyer reactions, which then allows for its incorporation into larger systems through cross-coupling reactions.
Furthermore, the synthesis of macrocycles often relies on building blocks with specific functionalities that can undergo cyclization. While direct use of this compound in macrocycle synthesis is not widely reported, analogous structures are employed. For example, solid-phase synthesis techniques have been used to create macrocycles containing fluorosulfate (B1228806) groups, demonstrating the integration of fluorinated moieties into large ring systems. nih.gov The aniline group of this compound could be functionalized to participate in such macrocyclization reactions, for instance, by being part of a peptide backbone or by conversion to a group suitable for click chemistry.
Role in Materials Science and Polymer Chemistry
In materials science, fluorinated compounds are highly valued for their unique properties, including thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net this compound serves as a potential monomer or an intermediate in the creation of specialized polymers and functional materials.
Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers. More commonly, they are used as monomers in the synthesis of high-performance polymers like polyimides and polyamides (aramids). The incorporation of this compound into a polymer backbone would introduce both fluorine and a flexible alkyl group. The strong carbon-fluorine bond enhances thermal and chemical resistance, while the propyl group can modify the polymer's solubility and processing characteristics. researchgate.netnih.gov For example, fluorinated polyanilines can be synthesized via methods like the Buchwald-Hartwig amination, using fluorinated aniline monomers. ossila.com The resulting fluoropolymers often exhibit desirable properties such as hydrophobicity, low friction coefficients, and high durability. researchgate.netresearchgate.net
Beyond polymers, this compound can be a precursor to other functional materials. The aniline functionality can be used to synthesize dyes, organic light-emitting diode (OLED) materials, or components of covalent organic frameworks (COFs). The fluorine substituent can be advantageous in these applications by tuning the electronic properties (e.g., HOMO/LUMO levels) and improving the material's stability. Related fluorinated organic compounds are considered important building blocks for electronic and optical materials. bldpharm.com
The synthesis of liquid crystals often involves molecules with a rigid core and flexible terminal chains. Substituted anilines are common starting materials for the synthesis of the core structures. While this compound itself may not be a liquid crystal, it serves as a valuable precursor for creating liquid crystalline molecules. The fluoro- and propyl-substituted phenyl ring can be a key component of the rigid core. For instance, the synthesis of novel liquid crystals containing a 3-fluoro-4-cyanophenoxy group has been reported, where the fluorinated phenyl unit is a central part of the final molecule. researchgate.net The general approach involves coupling the aniline-derived core with other aromatic units and attaching appropriate terminal groups. researchgate.netcolorado.edu The presence of fluorine is particularly important for tuning the dielectric anisotropy, a key property for display applications. beilstein-journals.orgnih.gov The propyl group could act as, or be a part of, the terminal flexible chain, which influences the mesophase behavior and melting point of the liquid crystal. colorado.edu
Intermediate for Agrochemical Synthesis
While specific commercial agrochemicals derived directly from this compound are not prominently featured in publicly available literature, the broader class of fluoroanilines serves as crucial building blocks in the synthesis of modern herbicides and fungicides. nih.gov The functional groups of this compound allow it to be a versatile precursor for various active ingredients.
The amino group on the aniline ring is a key reactive site. It can undergo diazotization followed by a range of substitution reactions (such as Sandmeyer or Schiemann reactions) to introduce other functional groups. This versatility is fundamental in building the core structures of many agrochemicals.
Furthermore, the aniline nitrogen can be acylated or can participate in condensation reactions to form heterocyclic structures, which are common motifs in potent agrochemicals. For instance, related fluoroaniline (B8554772) derivatives are precursors to fungicides like fluoroimide. wikipedia.org The synthesis of such compounds often involves the reaction of the aniline with other molecules to build the final complex structure.
The presence of the 4-fluoro and 3-propyl substituents on the aromatic ring is significant for the biological activity of any potential agrochemical derived from it. The fluorine atom is known to often increase the efficacy of agrochemicals by enhancing their metabolic stability and binding to target enzymes. The propyl group, being a lipophilic alkyl chain, can improve the molecule's ability to penetrate the waxy cuticles of plants or the cell membranes of fungi.
The table below illustrates the role of related fluoro-substituted anilines as intermediates in the synthesis of known agrochemicals, highlighting the potential pathways for this compound.
| Intermediate | Type of Agrochemical | General Synthetic Role |
| 4-Fluoroaniline (B128567) | Fungicide, Herbicide | Precursor for compounds like fluoroimide; used in building heterocyclic cores. nih.govwikipedia.org |
| 4-Chloro-3-fluoroaniline | Herbicide Ingredient | Building block for complex herbicidal molecules. |
| 4-Fluoro-3-(trifluoromethyl)aniline | Pesticide | Intermediate in the synthesis of various pesticides. innospk.com |
Fine Chemical and Specialty Chemical Manufacturing
In the realm of fine and specialty chemicals, this compound's utility lies in its capacity to serve as a precursor for molecules with specific, high-value applications, such as pharmaceuticals and advanced materials. The synthesis of such chemicals demands high-purity intermediates that can be reliably transformed into the desired final products.
The structure of this compound is particularly relevant for the synthesis of pharmaceutical ingredients. The fluoro- and alkyl-substituted aniline motif is present in a variety of biologically active compounds. For example, similar structures are investigated for their interaction with biological targets like the dopamine (B1211576) and serotonin (B10506) transporters. ebi.ac.uk The synthesis of these complex molecules often involves the step-wise addition of other chemical moieties to the aniline core.
In the manufacturing of specialty chemicals, such as dyes or polymers, substituted anilines are frequently used. For instance, 4-Fluoro-3-nitroaniline (B182485), a closely related compound, is a known precursor in the production of hair dyes. innospk.comchegg.com The synthesis involves the reaction of the nitroaniline with other aromatic or aliphatic amines to create the final dye molecule. It is plausible that this compound could be used in a similar fashion to produce dyes with specific color and performance characteristics, where the fluorine and propyl groups would modulate properties like lightfastness, solubility, and hue.
The table below provides examples of how related aniline derivatives are used in the manufacturing of fine and specialty chemicals, suggesting potential applications for this compound.
| Intermediate | Application Area | Example of Use |
| 4-Fluoro-3-nitroaniline | Specialty Chemicals (Dyes) | Precursor for the synthesis of commercial hair dyes. innospk.comchegg.com |
| 3-Fluoro-4-aminopyridine | Pharmaceuticals | A fluorine-containing derivative of 4-aminopyridine, a drug for multiple sclerosis. nih.gov |
| 4-Fluoroaniline | Medicinal Chemistry | Precursor for the fentanyl analogue parafluorofentanyl. wikipedia.org |
Future Research Directions and Emerging Trends for 4 Fluoro 3 Propylaniline
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The synthesis of polysubstituted anilines, such as 4-Fluoro-3-propylaniline, is a cornerstone of modern organic chemistry. However, traditional methods often suffer from low efficiency and the generation of significant waste. The future of synthesizing this and related compounds lies in the development of highly efficient and atom-economical pathways.
Furthermore, three-component one-pot syntheses are gaining traction for their ability to construct complex molecules like steroidal polysubstituted anilines with high efficiency. nih.gov These methods, which form multiple carbon-carbon bonds in a single reaction vessel, could be tailored for the streamlined production of this compound and its derivatives. Another promising avenue is the continued development of catalytic systems, such as copper-catalyzed ortho-halogenation of protected anilines, which offers excellent regioselectivity and functional group tolerance. rsc.org The principles of these reactions could be applied to develop more direct and sustainable routes to this compound.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Domino Rearrangement | Fewer synthetic steps, increased efficiency, mild reaction conditions. eurekalert.org |
| Three-Component One-Pot Synthesis | Formation of multiple bonds in a single operation, access to structural diversity. nih.gov |
| Advanced Catalytic Methods | High regioselectivity, tolerance of various functional groups, potential for direct synthesis. rsc.org |
Exploration of Photocatalytic and Electrocatalytic Transformations
The fields of photocatalysis and electrocatalysis are revolutionizing chemical synthesis by offering green and efficient alternatives to traditional methods. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.
Photocatalysis has shown significant potential for the transformation of aniline (B41778) derivatives. For example, the photocatalytic degradation of various aniline derivatives in aqueous solutions has been demonstrated using semiconductor oxides like TiO2 and ZnO. nih.govsigmaaldrich.com Moreover, a platinum-loaded titanium oxide photocatalyst has been used for the direct C-N coupling of aniline to form aminodiphenylamines, showcasing the potential for constructing new bonds from aniline precursors. rsc.org These findings suggest that photocatalytic methods could be developed for the functionalization or transformation of this compound, potentially leading to novel compounds with interesting properties.
Electrocatalysis also presents exciting opportunities. Nanostructured electrocatalysts are being developed for a range of organic synthetic transformations, including the synthesis of functionalized arylpyrimidines from amino-chloropyrimidines and aryl halides. rsc.orgresearchgate.net The principles of these electrochemical cross-coupling reactions could be applied to this compound to introduce new substituents and build more complex molecular architectures.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is accelerating the pace of discovery. researchgate.net These powerful computational tools can predict reaction outcomes, design novel molecules, and optimize synthetic routes, thereby streamlining the research and development process. rjptonline.orgnih.gov
For a compound like this compound, AI and ML could play a pivotal role in several areas. Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic pathways to the target molecule and its derivatives. neurips.ccnih.gov This predictive power can save significant time and resources in the laboratory by prioritizing high-yielding reactions. rjptonline.org
Design of Next-Generation Analytical Probes and Sensors
The unique electronic and structural properties of fluorinated anilines make them attractive building blocks for the design of sophisticated analytical tools. The introduction of fluorine can modulate a molecule's lipophilicity, binding affinity, and metabolic stability, which are crucial parameters for probes and sensors.
Research into styrylaniline derivatives as ligands for alpha-synuclein (B15492655) aggregates, which are implicated in Parkinson's disease, highlights the potential of aniline-based scaffolds in developing diagnostic agents. nih.gov The specific substitution pattern of this compound could be exploited to create novel probes with high affinity and selectivity for biological targets. The docking studies of these styrylaniline derivatives revealed the importance of hydrogen bonds and cation-pi interactions for their activity, insights that could guide the design of new probes based on this compound. nih.gov
Moreover, the discovery of halogenated anilines as natural products from marine microalgae suggests that such compounds have roles in biological systems and could be harnessed for biotechnological applications. nih.gov The development of sensors based on aniline derivatives for detecting volatile amines further underscores the potential of this class of compounds in environmental monitoring and healthcare diagnostics.
Uncovering Novel Reactivity and Unforeseen Chemical Transformations
The exploration of the fundamental reactivity of this compound could lead to the discovery of new chemical transformations and the synthesis of previously inaccessible molecules. The interplay between the electron-donating amino group, the electron-withdrawing fluorine atom, and the steric bulk of the propyl group can give rise to unique reactivity patterns.
Studies on the reactivity of halogenated anilines have revealed interesting transformations. For example, the treatment of N,N-dialkylaniline N-oxides with thionyl halides provides a practical route to electron-rich aryl halides. nih.gov This type of reactivity could potentially be extended to this compound to introduce further functionalization. Additionally, the development of palladium-catalyzed para-selective C-H olefination of aniline derivatives demonstrates that directing groups can be used to control the regioselectivity of C-H functionalization reactions. acs.org Investigating similar transformations with this compound could unveil novel and selective methods for modifying its structure.
The high reactivity of arylamines towards electrophilic aromatic substitution can sometimes lead to overreaction and a lack of selectivity. libretexts.org However, by carefully controlling reaction conditions and utilizing modern catalytic systems, it may be possible to harness this reactivity in a productive manner, leading to unforeseen and valuable chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
